molecular formula C22H27FN4O3 B2516653 N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1396750-44-9

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2516653
CAS No.: 1396750-44-9
M. Wt: 414.481
InChI Key: NGBIZCATEAXZKB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system. The presence of fluorine, phenoxyethyl, and ureido groups in the molecule suggests that it may have unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the phenoxyethyl group: This can be done through etherification reactions.

    Formation of the ureido group: This step may involve the reaction of isocyanates with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and synthesis of related compounds.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and ureido groups suggests that it may bind to active sites or allosteric sites, modulating the activity of the target protein. The phenoxyethyl group may enhance its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

Uniqueness

The unique combination of the fluorophenyl, phenoxyethyl, and ureido groups in N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide may confer distinct chemical and biological properties compared to its analogs. The fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c23-18-6-8-19(9-7-18)26-22(29)27-13-10-17(11-14-27)16-25-21(28)24-12-15-30-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,26,29)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBIZCATEAXZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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